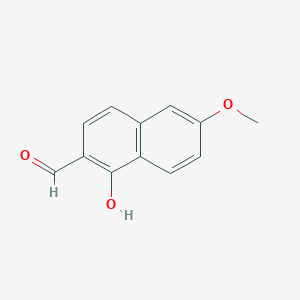

1-Hydroxy-6-methoxynaphthalene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for 1-Hydroxy-6-methoxynaphthalene-2-carbaldehyde were not found, a related compound, 2-(ethynyloxy)naphthaene-1-carbaldehyde, has been synthesized using substituted naphthalene derivatives, having hydroxyl and carbonyl groups, in the presence of K2CO3 base, reacting with propargyl bromide .Molecular Structure Analysis

The molecular weight of a similar compound, 2-Methoxynaphthalene, is 158.1965 . The IUPAC Standard InChI is InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 . The CAS Registry Number is 93-04-9 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 6-Methoxy-2-naphthaldehyde, are as follows: The density is 1.2±0.1 g/cm3 . The boiling point is 340.2±15.0 °C at 760 mmHg . The melting point is 81-84 °C (lit.) . The molecular formula is C12H10O2 . The flash point is 162.7±13.9 °C .Wissenschaftliche Forschungsanwendungen

Applications in Synthesis and Material Chemistry

Synthesis of Schiff Bases and Metal Complexes 2-Hydroxynaphthalene-1-carbaldehyde is a crucial precursor for synthesizing a variety of commercially useful compounds. Specifically, it's heavily used as a predecessor for crafting Schiff bases (azomethine or imine) and their metal complexes. These bases and complexes have substantial biological effects and are used as starting materials for fluorescent chemosensors due to their excellent functionalization capacity. This compound’s presence in the aromatic ring adds to its value in chemical synthesis (Maher, 2018).

Antimicrobial and Antioxidant Agent Synthesis The compound has been used as a starting material in the Vilsmeier-Haack reaction to synthesize 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives. These derivatives showcase promising antimicrobial and antioxidant properties, especially when substituted with methyl and methoxy groups (Gurunanjappa, Kameshwar & Kariyappa, 2017).

Eco-friendly Synthesis of Barbiturates An eco-friendly synthesis route utilizing 2-hydroxynaphthalene-1-carbaldehyde with barbituric acid derivatives has been developed. This greener approach involves the use of a natural, biodegradable catalyst (chitosan-SO3H) and a solvent-free reaction, highlighting the compound’s potential in sustainable chemical processes. The synthesized compounds exhibit potential for applications in optoelectronic technology, underlined by their favorable electronic structures and non-linear optical (NLO) properties (S. K., Musthafa, P., Asiri, Sobahi & Asad, 2021).

Applications in Photophysical Studies

Investigation of Photophysical Properties The compound has been instrumental in investigating photophysical properties. Studies involving molecules like 1-hydroxypyrene-2-carbaldehyde (HP) and its derivatives have shed light on unique photophysical behaviors. This research is pivotal for understanding molecular processes like excited state intramolecular proton transfer (ESIPT) and intersystem crossing (ISC), contributing significantly to the field of photophysics (Yin, Li, Xia, Ruan, Shi, Wang, Jin & Ding, 2016).

Applications in Structural Chemistry

Backbone Amide Linker in Solid-Phase Synthesis The compound serves as a foundation for the design of novel handles or linkers in solid-phase synthesis, especially for peptides. Its naphthaldehyde core structure is advantageous for anchoring substrates through reductive amination, offering access to modified or cyclic peptides. This is a significant contribution to peptide synthesis and medicinal chemistry (Pittelkow, Boas, Jessing, Jensen & Christensen, 2005).

Eigenschaften

IUPAC Name |

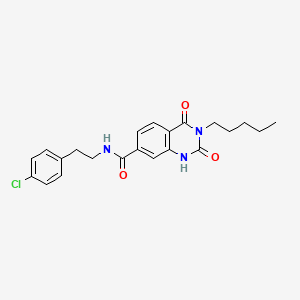

1-hydroxy-6-methoxynaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSUHOZCLHUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-6-methoxynaphthalene-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2434742.png)

![ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2434743.png)

![1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2434745.png)

![ethyl 2-(2-((4-methyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2434749.png)

![[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate](/img/structure/B2434753.png)